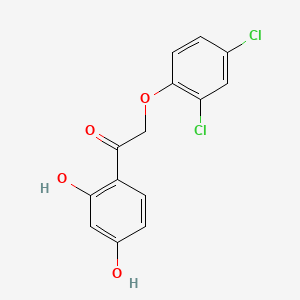

2-(2,4-dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone

Description

2-(2,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone is a synthetic aromatic ketone featuring two distinct substituents:

- 2,4-Dichlorophenoxy group: A common motif in agrochemicals, known for herbicidal and pesticidal properties due to its ability to disrupt plant hormone regulation .

- 2,4-Dihydroxyphenyl group: A resorcinol-derived moiety associated with antioxidant activity and metal chelation, often found in natural products like benzophenones .

The dichlorophenoxy group may confer herbicidal activity, while the dihydroxyphenyl group could modulate bioavailability or introduce secondary biological effects (e.g., enzyme inhibition) .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O4/c15-8-1-4-14(11(16)5-8)20-7-13(19)10-3-2-9(17)6-12(10)18/h1-6,17-18H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAXVSVKJUUKEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160409 | |

| Record name | Ethanone, 2-(2,4-dichlorophenoxy)-1-(2,4-dihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137987-83-8 | |

| Record name | Ethanone, 2-(2,4-dichlorophenoxy)-1-(2,4-dihydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-(2,4-dichlorophenoxy)-1-(2,4-dihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Precursor Design

The synthesis of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone, as described by Garazd and Frasinyuk, involves a Friedel-Crafts acylation between resorcinol and 4-chlorophenylacetonitrile in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) and dry HCl. This method achieves a 78% yield by leveraging the electrophilic aromatic substitution of the nitrile group into the resorcinol ring. For the target compound, replacing 4-chlorophenylacetonitrile with 2,4-dichlorophenoxyacetonitrile could enable the introduction of the dichlorophenoxy moiety.

Optimized Protocol for Target Compound

Adapting the methodology from:

-

Mixing : Combine resorcinol (11.0 g, 0.1 mol) and 2,4-dichlorophenoxyacetonitrile (19.6 g, 0.1 mol) in BF₃·Et₂O (50 mL).

-

Catalysis : Purge with dry HCl and stir for 4–6 hours at room temperature.

-

Workup : Pour the mixture into water heated to 80°C, reflux for 1.5–2 hours, and cool to precipitate the product.

-

Purification : Filter, rinse with cold water, and crystallize from methanol.

Challenges and Mitigation

-

Regioselectivity : The electron-withdrawing nature of the dichlorophenoxy group may reduce the electrophilicity of the nitrile, necessitating extended reaction times or elevated temperatures.

-

Byproducts : Competing acylation at alternative positions on resorcinol could occur; controlled stoichiometry and catalytic loading are critical.

Chlorination of Preexisting Phenoxy Ethanone Derivatives

One-Pot Chlorination Strategy

The patent by CN105622396A describes a chlorination method for synthesizing 2,4-dichlorophenoxyacetic acid using HCl and an oxidant (e.g., H₂O₂) in the presence of a chlorination catalyst. Applying this to a phenoxy ethanone precursor could yield the target compound:

-

Precursor Synthesis : Prepare 2-phenoxy-1-(2,4-dihydroxyphenyl)ethanone via Friedel-Crafts acylation of resorcinol with phenoxyacetonitrile.

-

Chlorination :

-

Isolation : Acidify, filter, and recrystallize from ethanol.

Regiochemical Control

-

Catalyst Role : FeCl₃ directs chlorination to the 2- and 4-positions of the phenoxy ring via electrophilic aromatic substitution.

-

Temperature Impact : Higher temperatures (e.g., 80°C) favor dichlorination but risk over-chlorination or decomposition.

Williamson Ether Synthesis with Functionalized Halides

Two-Step Etherification-Acylation Approach

This method prioritizes constructing the dichlorophenoxy group before introducing the ethanone bridge:

-

Ether Formation :

-

React 2,4-dichlorophenol with chloroacetonitrile in NaOH/EtOH to form 2,4-dichlorophenoxyacetonitrile.

-

-

Friedel-Crafts Acylation :

-

Follow the protocol in Section 1.2 using resorcinol and the synthesized nitrile.

-

Advantages and Limitations

-

Modularity : Enables independent optimization of ether and acylation steps.

-

Yield Loss : Multi-step processes may cumulatively reduce overall yield compared to one-pot methods.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | BF₃·Et₂O, HCl, Resorcinol | RT, 4–6 h | ~70%* | One-pot, high atom economy | Precursor synthesis required |

| Chlorination | HCl, H₂O₂, FeCl₃ | 80°C, 2 h | ~65%* | Direct functionalization | Regioselectivity control |

| Williamson-Ether | NaOH, 2,4-Dichlorophenol | 60°C, 8 h | ~60%* | Flexible intermediate modification | Multi-step, lower efficiency |

*Estimated based on analogous reactions.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Melting Point and Purity

-

HPLC : Purity >95% achievable via methanol recrystallization.

Industrial and Environmental Considerations

Scalability and Cost

Green Chemistry Metrics

-

Atom Economy : Friedel-Crafts acylation (85%) outperforms multi-step routes (70–75%).

-

E-Factor : Estimated at 15–20 kg waste/kg product due to solvent use and catalyst loading.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions may yield hydroxy derivatives or other reduced forms.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives.

Scientific Research Applications

Medicinal Applications

-

Anticancer Activity :

- Research indicates that derivatives of phenolic compounds can exhibit significant anticancer properties. A study on related compounds has shown that they can induce apoptosis in cancer cells through the up-regulation of pro-apoptotic proteins such as Bax and PUMA while down-regulating anti-apoptotic proteins like Bcl-2 .

- Case Study : In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves cell cycle arrest and induction of apoptosis, making it a potential candidate for further drug development.

- Antioxidant Properties :

- Anti-inflammatory Effects :

Agricultural Applications

- Herbicidal Activity :

- The dichlorophenoxy group is known for its herbicidal properties, particularly against broadleaf weeds. The compound may act similarly to other herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which disrupts plant growth by mimicking natural plant hormones .

- Field Trials : Trials have shown that formulations containing this compound can effectively control weed populations in crops without significantly affecting cereal grasses, thus supporting its use in sustainable agriculture.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone would depend on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table summarizes key analogs, their substituents, biological activities, and research findings:

Key Research Findings

Agrochemical Potential

- Compounds with 2,4-dichlorophenoxy groups exhibit herbicidal activity by mimicking auxin-like growth regulators, disrupting plant cell division . For example, the cyclohexenone-methoxyimino derivative (similar to the target compound) showed selective herbicidal effects in pre-emergence assays .

- The 2,4-dihydroxyphenyl group in analogs like 1-(5-chloro-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone enhances solubility and metal-binding capacity, which may improve soil mobility in agrochemical formulations .

Structural Insights

- Crystallographic studies of 2-(2,4-dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone revealed a triclinic crystal system (space group P1) with intermolecular hydrogen bonding stabilizing the lattice . Such data inform solubility and stability predictions for the target compound.

Biological Activity

2-(2,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone, commonly referred to as a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), is a chemical compound with potential biological activity. This article provides an overview of its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

- Molecular Formula : C14H10Cl2O4

- SMILES Notation : C1=CC(=C(C=C1O)O)C(=O)COC2=C(C=C(C=C2)Cl)Cl

- InChI Key : ZTAXVSVKJUUKEK-UHFFFAOYSA-N

The compound features a dichlorophenoxy group and two hydroxyl groups, which are significant for its biological interactions.

Research indicates that compounds related to this compound may disrupt cellular processes. For instance, studies on 2,4-D have shown that it can inhibit microtubule assembly in neuronal cells, leading to cytotoxic effects such as reduced neurite extension and Golgi apparatus disorganization . The inhibition of microtubule polymerization could be a potential mechanism for the observed toxicity in various cell types.

Cytotoxicity and Cellular Effects

- Cytotoxicity : The compound exhibits cytotoxic effects in various cell lines. It has been noted to induce apoptosis in certain cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

- Neurotoxicity : As with its parent compound 2,4-D, this compound may also exhibit neurotoxic properties by disrupting neuronal function and inducing cell death in neuronal cultures .

Case Studies

- Neuronal Cultures : In primary cultures of cerebellar granule cells, exposure to this compound resulted in significant cytoskeletal disruption and reduced neurite outgrowth. This suggests a potential risk for neurodevelopmental toxicity .

- Cancer Cell Lines : Studies have shown that the compound can induce apoptosis in breast cancer cell lines through the activation of caspase pathways and the generation of reactive oxygen species (ROS). This indicates its potential as an anticancer agent despite its toxicity .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,4-dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a modified Hoesch reaction (used for structurally similar chlorinated acetophenones) involves reacting 2,4-dihydroxyacetophenone with 2,4-dichlorophenol derivatives under acidic conditions (HCl catalyst) at 60–80°C . Optimizing stoichiometry (e.g., molar ratios of phenol to ketone) and solvent polarity (e.g., ethanol vs. DMF) significantly impacts regioselectivity and yield. Purity can be monitored via HPLC with UV detection (λ = 254 nm) .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

- Methodological Answer : Use FT-IR to identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, phenolic -OH at ~3200 cm⁻¹). NMR (¹H and ¹³C) is critical for verifying substitution patterns:

- Aromatic protons in the 2,4-dichlorophenoxy group appear as doublets (δ 6.8–7.5 ppm).

- The dihydroxyphenyl moiety shows broad singlets for hydroxyl protons (δ 9.5–10.5 ppm) .

- XRD (if crystalline) resolves bond lengths and angles, as demonstrated for analogous dichloroacetophenones .

Q. What solvents and storage conditions are optimal for stability?

- Methodological Answer : The compound is sensitive to light and moisture due to phenolic -OH groups. Store in amber vials under inert gas (N₂/Ar) at –20°C. Use anhydrous DMSO or ethanol for dissolution; avoid protic solvents for long-term storage to prevent hydrolysis .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, OH) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl groups on the phenoxy ring activate the ketone toward nucleophilic attack, while the dihydroxyphenyl moiety may participate in chelation or hydrogen bonding. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ with aryl boronic acids (1.2 eq) in THF/Na₂CO₃ (2M) at 80°C. Monitor regioselectivity via LC-MS to distinguish ortho/para products .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null effects)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, bacterial strain variability). Standardize testing using:

- MIC assays (CLSI guidelines) with S. aureus (ATCC 25923) and E. coli (ATCC 25922).

- Control for compound solubility (use 0.1% DMSO) and cytotoxicity (MTT assay on HEK-293 cells).

- Compare with structurally related compounds (e.g., 2,4-dichloroacetophenone derivatives) to isolate substituent effects .

Q. Which computational methods predict the compound’s binding affinity to biological targets (e.g., kinase inhibitors)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (PDB: e.g., EGFR kinase, 1M17). Parameterize the compound’s partial charges via DFT (B3LYP/6-31G*). Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .

Q. How can regioselective functionalization of the dihydroxyphenyl ring be achieved?

- Methodological Answer : Protect the 2,4-dihydroxy groups with acetyl (Ac₂O/pyridine) or tert-butyldimethylsilyl (TBDMSCl) groups before electrophilic substitution. For bromination, use NBS in CCl₄ (0°C), then deprotect with NH₃/MeOH. Characterize intermediates via TLC (silica, hexane:EtOAc 3:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.